methyl 7-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 7-(1,3-benzodioxol-5-ylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-25-19(24)22-7-6-12-2-3-14(8-13(12)10-22)20-18(23)21-15-4-5-16-17(9-15)27-11-26-16/h2-5,8-9H,6-7,10-11H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFJDIQKGZESPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as organoselenium compounds and benzo[d][1,3]dioxole derivatives, have been reported to have a wide range of biological and therapeutic properties. They have been explored for their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis.
Mode of Action
Organoselenium compounds, which share structural similarities, have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, contributing to their wide range of biological and therapeutic properties.
Biological Activity
Methyl 7-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1448075-84-0) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanisms of action related to this compound, drawing on diverse sources of scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.4 g/mol. The compound features a dihydroisoquinoline core substituted with a benzo[d][1,3]dioxole moiety and a ureido group, contributing to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole unit into the isoquinoline framework. Specific methodologies may vary but often include coupling reactions and cyclization steps to ensure proper formation of the desired structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Studies : Research indicates that derivatives containing benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing IC50 values lower than those of standard chemotherapeutic agents like doxorubicin in some cases .
The mechanisms underlying the anticancer activity of this compound involve multiple pathways:
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways which are crucial in cancer proliferation.
- Apoptosis Induction : Studies indicate that treatment with methyl 7-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-3,4-dihydroisoquinoline leads to apoptosis in cancer cells as evidenced by annexin V-FITC assays and alterations in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
Non-Cytotoxic Effects
Interestingly, many derivatives exhibit selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cell lines (IC50 > 150 μM), indicating a favorable therapeutic index .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in preclinical models:
- Study on Thiourea Derivatives : A related study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties which showed promising results against various cancer cell lines with strong antitumor activity compared to traditional drugs .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between these compounds and their biological targets, providing insights into their potential efficacy and mechanism of action.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing methyl 7-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?
Answer:
The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-yl urea derivative with a functionalized isoquinoline scaffold. Key steps include:
- Ureido linkage formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
- Solvent selection : Ethanol or dimethylformamide (DMF) enhances solubility and reaction efficiency. Microwave-assisted synthesis may reduce reaction time .
- Temperature control : Maintain 60–80°C for optimal coupling efficiency while avoiding thermal decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of the ureido linkage and absence of positional isomers (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates molecular weight and detects impurities .
- FTIR : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (carbamate and urea) .
Advanced: How can contradictory data on this compound’s solubility and stability across studies be resolved?
Answer:
- Controlled solubility assays : Use standardized buffers (PBS, pH 7.4) and measure solubility via UV-Vis spectroscopy at λmax (~280 nm for aromatic systems) .
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Discrepancies may arise from residual solvents (e.g., DMF) affecting crystallization .
- Statistical modeling : Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, temperature) influencing stability .
Advanced: What methodologies are recommended for elucidating structure-activity relationships (SAR) of this compound?
Answer:
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the ureido group’s hydrogen-bonding potential .
- Analog synthesis : Systematically modify the benzo[d][1,3]dioxol moiety (e.g., halogen substitution) and assess bioactivity shifts .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications .
Basic: How can researchers validate the biological activity of this compound in vitro?
Answer:
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase inhibition with ATP-competitive probes). Report IC50 values with triplicate measurements .
- Cell viability assays : Employ MTT or resazurin assays in relevant cell lines (e.g., cancer cells). Include positive controls (e.g., staurosporine) and solvent controls .
- Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50/IC50 .
Advanced: What strategies mitigate challenges in formulating this compound for in vivo studies?
Answer:
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions. Characterize formulations via dynamic light scattering (DLS) .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to assess bioavailability and half-life .
- Stability in biological matrices : Pre-treat serum samples with protease inhibitors to prevent degradation .
Advanced: How can computational modeling predict metabolic pathways and toxicity risks?
Answer:
- In silico metabolism : Use ADMET Predictor or MetaSite to identify likely Phase I/II metabolites (e.g., hydroxylation of the benzodioxole ring) .
- Toxicity screening : Apply Derek Nexus to assess structural alerts (e.g., mutagenic potential of urea derivatives) .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
Basic: What are the best practices for ensuring reproducibility in synthetic protocols?
Answer:
- Detailed reaction logs : Record exact equivalents, solvent batches, and stirring rates.
- Quality control (QC) : Use in-process HPLC checks after each synthetic step .
- Collaborative validation : Share protocols with independent labs to cross-verify yields and purity .
Advanced: How can researchers resolve discrepancies in reported IC50 values for this compound?
Answer:
- Standardize assay conditions : Use identical buffer systems, cell lines, and incubation times .
- Data normalization : Express activity relative to a common reference compound (e.g., doxorubicin) .
- Meta-analysis : Pool data from multiple studies and apply mixed-effects models to account for variability .
Advanced: What experimental approaches elucidate the compound’s mechanism of action?
Answer:
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins .
- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
